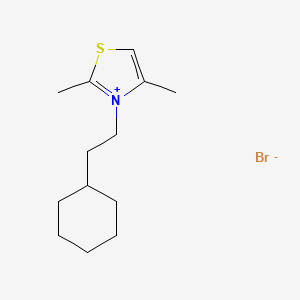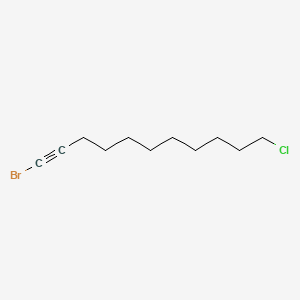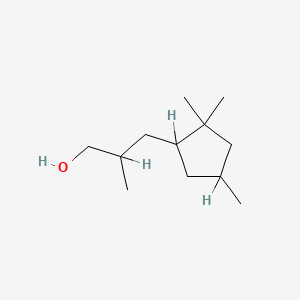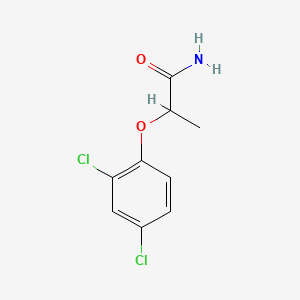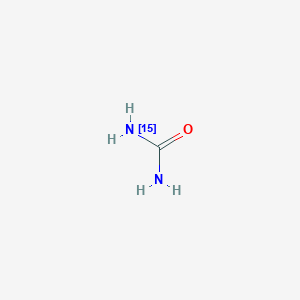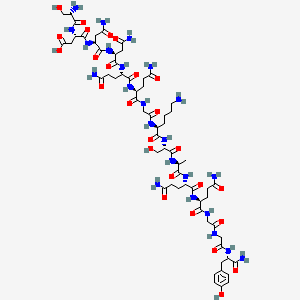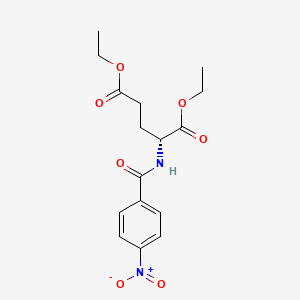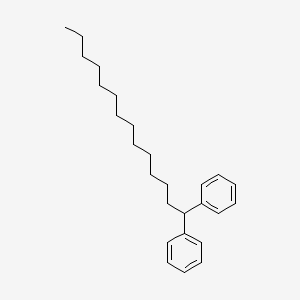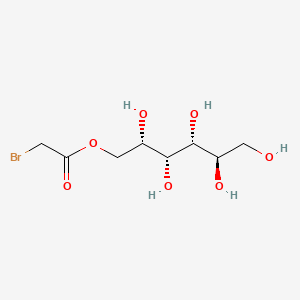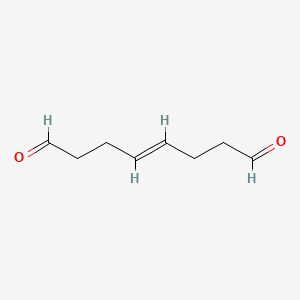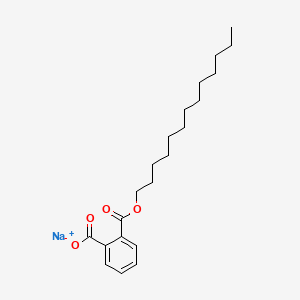
Sodium tridecyl phthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium tridecyl phthalate is a chemical compound belonging to the class of phthalates, which are esters of phthalic acid. This compound is primarily used as a plasticizer, a substance added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is known for its effectiveness in enhancing the properties of polyvinyl chloride (PVC) and other polymers, making it a valuable component in various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: Sodium tridecyl phthalate is synthesized through the esterification of phthalic anhydride with tridecyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to facilitate the esterification process. The resulting ester is then neutralized with sodium hydroxide to form the sodium salt of tridecyl phthalate .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where phthalic anhydride and tridecyl alcohol are combined. The reaction is catalyzed by sulfuric acid or another suitable acid catalyst. After the esterification, the product is neutralized with sodium hydroxide, and the final compound is purified through distillation and filtration processes to ensure high purity and quality .
化学反应分析
Types of Reactions: Sodium tridecyl phthalate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products include alcohols and alkanes.
Substitution: The major products include substituted phthalates with various functional groups.
科学研究应用
Sodium tridecyl phthalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a plasticizer in the synthesis of flexible polymers and as a reagent in various organic reactions.
Biology: It is studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research is ongoing to understand its impact on human health, particularly its potential toxicological effects.
Industry: It is widely used in the production of flexible PVC products, adhesives, coatings, and personal care products
作用机制
Sodium tridecyl phthalate exerts its effects primarily through its interaction with cellular membranes and proteins. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors and altering their activity. This can lead to disruptions in the hypothalamic-pituitary-gonadal axis, affecting reproductive and developmental processes. Additionally, it can induce oxidative stress and inflammation, contributing to its toxicological effects .
相似化合物的比较
- Diethyl phthalate
- Dibutyl phthalate
- Di(2-ethylhexyl) phthalate
- Diisobutyl phthalate
- Diisononyl phthalate
Comparison: Sodium tridecyl phthalate is unique among phthalates due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Compared to other phthalates, it offers a balance between flexibility and durability, making it suitable for a wide range of applications. Its sodium salt form also enhances its solubility in water, which can be advantageous in certain industrial processes .
属性
CAS 编号 |
94108-01-7 |
|---|---|
分子式 |
C21H31NaO4 |
分子量 |
370.5 g/mol |
IUPAC 名称 |
sodium;2-tridecoxycarbonylbenzoate |
InChI |
InChI=1S/C21H32O4.Na/c1-2-3-4-5-6-7-8-9-10-11-14-17-25-21(24)19-16-13-12-15-18(19)20(22)23;/h12-13,15-16H,2-11,14,17H2,1H3,(H,22,23);/q;+1/p-1 |
InChI 键 |
XMCZOEVXHZONKE-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


